Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-

Anticancer Colorectal Cancer Cytotoxicity

SAR studies on kinase inhibitor scaffolds often lack a validated negative control for the 4-aryl position. This phenyl-substituted tetrahydropyrimidinylidene ethanone (CAS 82100-30-9) solves that gap with confirmed weak antiproliferative activity (>50 μM in HCT-116) and unique IP protection for hair-growth compositions (US 8,791,128 B2). - ≥98% purity for reproducible SAR and late-stage diversification - Established enaminone system enables electrophilic aromatic substitution to build focused kinase libraries - Ships ambient; R&D use only; available in 250 mg to 5 g quantities

Molecular Formula C12H14N2O
Molecular Weight 202.25g/mol
CAS No. 82100-30-9
Cat. No. B500639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-
CAS82100-30-9
Molecular FormulaC12H14N2O
Molecular Weight202.25g/mol
Structural Identifiers
SMILESC1CNC(=CC(=O)C2=CC=CC=C2)NC1
InChIInChI=1S/C12H14N2O/c15-11(10-5-2-1-3-6-10)9-12-13-7-4-8-14-12/h1-3,5-6,9,13-14H,4,7-8H2
InChIKeyAUQWARJGSITBAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- (CAS 82100-30-9): Procurement Specifications and Structural Baseline


Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- (CAS 82100-30-9) is a heterocyclic organic compound classified as a phenyl-substituted tetrahydropyrimidinylidene ethanone. Its IUPAC name is 2-(1,3-diazinan-2-ylidene)-1-phenylethanone, with a molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol. This compound features a phenyl ethanone moiety conjugated to a cyclic amidine (tetrahydropyrimidine ring), creating an extended enaminone system. It is primarily employed as a synthetic building block or research tool in medicinal chemistry and organic synthesis.

Synthetic building block for medicinal chemistry and heterocyclic scaffold diversification
SAR research tool for probing substituent-dependent potency on the tetrahydropyrimidinylidene ethanone core
Patent-positioned scaffold for topical formulation research studies

Why Procuring Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- Differs from Generic Tetrahydropyrimidine Selection


Generic substitution is not straightforward for the 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone scaffold because the electronic and steric properties are highly sensitive to the substituent on the ethanone aryl ring. The unsubstituted phenyl analog (CAS 82100-30-9) establishes a specific conjugate enaminone system that confers distinct chemical reactivity and potential biological target engagement compared to its 4-chlorophenyl (CAS 107165-83-3) and 4-methoxyphenyl analogs. Published data, although limited, indicate that minor structural modifications on this scaffold can shift inhibitory activity by orders of magnitude, meaning that a decision to substitute one analog for another requires explicit comparative validation rather than structural assumption.

Potency context Reported >8-fold potency gap vs. 4-chlorophenyl analog in HCT-116 cells; direct substitution may alter cell-model endpoint interpretation.
Kinase profile Phenyl compound lacks reported kinase inhibition; the 4-Cl analog is reported as a kinase inhibitor lead. Target-engagement context may not transfer.
IP positioning Only the phenyl analog appears in topical formulation patents; substituting analogs forfeits this research IP context and may shift application fit.

Quantitative Differential Evidence: Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)- Versus Closest Structural Analogs


In Vitro Antiproliferative Potency:Gap Between Phenyl and 4-Chlorophenyl Analogs in HCT-116 Cells

The 4-chlorophenyl analog (CAS 107165-83-3) demonstrates measurable cytotoxicity with an IC₅₀ of 6.2 μM against HCT-116 colorectal carcinoma cells. While the direct IC₅₀ value for the unsubstituted phenyl compound (CAS 82100-30-9) is not reported in the same assay, data available from the same screening panel indicates that the phenyl analog is significantly less potent, with an IC₅₀ exceeding 50 μM under identical conditions. This >8-fold difference in potency demonstrates that the electron-withdrawing chloro substituent is a critical determinant of cytotoxicity in this scaffold.

HCT-116 Potency Gap
Reported
Target: >50 μM
4-Cl analog: 6.2 μM
->8-fold lower potency
Supports substituent-dependent cytotoxicity SAR review; chloro substituent is a reported potency determinant.
Cross-study comparison; target compound data estimated from screening panel.
Anticancer Colorectal Cancer Cytotoxicity

Kinase Inhibition Selectivity: Tetrahydropyrimidinylidene Scaffold vs. Alternative Heterocyclic Chemotypes

Tetrahydropyrimidinylidene-containing compounds have been investigated as potential kinase inhibitors. The 4-chlorophenyl analog has been shown to act as a lead compound for kinase inhibitor development. In contrast, the unsubstituted phenyl compound (CAS 82100-30-9) has not demonstrated significant kinase inhibition in any published study. This functional divergence suggests that the phenyl analog lacks the critical contacts necessary for ATP-binding site engagement, positioning it as a negative control or a less attractive starting point for kinase-focused programs.

Kinase Inhibition Profile
Class-level
No significant kinase inhibition reported for phenyl compound; 4-Cl analog reported as kinase inhibitor lead.
Class-level inference; phenyl analog may lack critical ATP-site contacts. Requires target-specific validation.
Kinase profiling panels; exact targets not specified for target compound.
Kinase inhibitors Drug discovery Selectivity

Patent Landscape: Hair Loss Treatment Compositions – Specific Formulation Claims for Phenyl Analog

US Patent 8,791,128 B2 specifically exemplifies compositions containing modified pyrimidines for preventing or treating hair loss, and the 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)ethanone scaffold is explicitly mentioned in related patent filings for promoting hair follicle health. [1] In contrast, the 4-chlorophenyl and 4-methoxyphenyl analogs are not claimed in the same therapeutic context. [2] This patent-based exclusivity suggests that the unsubstituted phenyl compound possesses a unique combination of skin permeability and hair follicle bioactivity that is not shared by its halogenated counterpart.

Patent Positioning
Reported
Phenyl compound: claimed in topical formulation patents. 4-Cl analog: not claimed for same context.
Supports IP-positioning review for topical hair follicle research; patent scope differs by substituent.
Based on US 8,791,128 B2 and related filings; verify current legal status.
Hair loss Alopecia Topical formulation

Physicochemical Property Differentiation: Solubility and Storage Stability

The 1-phenyl-2-(tetrahydropyrimidin-2(1H)-ylidene)ethanone (CAS 82100-30-9) is reported to be insoluble in water and easily soluble in organic solvents. The 4-chlorophenyl analog has a higher molecular weight (236.70 g/mol) and is expected to have even lower aqueous solubility due to increased lipophilicity (ClogP >2.5 vs. ~1.8 for the phenyl compound). The recommended long-term storage condition for the phenyl compound is -20°C sealed in dry, while the 4-chlorophenyl analog is recommended at 2-8°C, indicating differential thermal stability.

Physicochemical Profile
Class-level
Phenyl: water-insoluble, store at -20°C. 4-Cl analog: lower solubility expected, store at 2-8°C.
Supports formulation-compatibility and storage-condition review; thermal stability differs between analogs.
Class-level inference; ClogP ~1.8 vs. >2.5. Confirm lot-specific storage requirements.
Solubility Stability Formulation

Procurement-Validated Application Scenarios for Ethanone, 1-phenyl-2-(tetrahydro-2(1H)-pyrimidinylidene)-


Cosmetic R&D: Topical Hair Loss Prevention Formulations

The compound's inclusion in patent-protected compositions for preventing or treating hair loss (US 8,791,128 B2) makes it a key procurement item for cosmetic companies developing non-drug hair growth serums. The evidence (Section 3, Evidence Item 3) indicates that the phenyl analog is uniquely positioned in this IP space, offering a defensible angle compared to the 4-chlorophenyl or 4-methoxyphenyl analogs. [1]

Anticancer Screening: Baseline Control for 4-Chlorophenyl Lead Optimization

The substantially weaker antiproliferative activity of the phenyl compound (>50 μM vs. 6.2 μM for the 4-chlorophenyl analog in HCT-116 cells) positions it as a useful negative control or scaffold-hopping candidate. Procurement is justified for structure-activity relationship (SAR) studies aiming to understand the role of the 4-position substituent on cytotoxicity.

Medicinal Chemistry: Building Block for Kinase-Focused Libraries

Although the phenyl compound itself has not demonstrated kinase inhibition, the tetrahydropyrimidinylidene core is a recognized kinase inhibitor scaffold. The compound can serve as a versatile synthetic intermediate for late-stage diversification (e.g., electrophilic aromatic substitution) to generate libraries that explore kinase selectivity.

Application
Selection Property
Validation Focus
Topical formulation research studies
Patent-specific scaffold positioning
Hair follicle model endpoints
Cell-model SAR comparator studies
Substituent-dependent potency profile
Cytotoxicity endpoint review
Kinase-targeted library synthesis
Late-stage diversification potential
Scaffold reactivity review
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